6R-Tetrahydrofolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

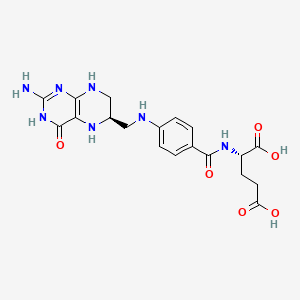

6R-Tetrahydrofolic acid is a tetrahydrofolic acid.

Aplicaciones Científicas De Investigación

Role in Cancer Treatment

6R-Tetrahydrofolic acid and its derivatives are extensively studied for their therapeutic potential in oncology. The compound acts as an antifolate, inhibiting enzymes involved in purine synthesis, which is vital for DNA replication and cell division.

- Lometrexol : A derivative of this compound, known as 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol), selectively inhibits glycinamide ribonucleotide formyltransferase. It has shown efficacy against various cancers, including breast cancer and non-small cell lung cancer .

- Combination Therapies : Formulations containing this compound are often combined with other chemotherapeutic agents to enhance their effectiveness. For instance, stable formulations of 5,10-methylene-6R-tetrahydrofolic acid are used in chemotherapy regimens for treating multiple cancer types such as colorectal and gastric cancers .

Imaging Applications

Recent advancements have introduced this compound derivatives as promising agents for imaging tumors expressing folate receptors.

- Radiolabeled Compounds : Diastereomerically pure 6R-3'-aza-2'-18F-fluoro-5-methyltetrahydrofolate has been developed for positron emission tomography (PET) imaging. These compounds show high uptake in folate receptor-positive tumors, allowing for better visualization and targeting during cancer diagnostics .

Biochemical Functions

As a coenzyme, this compound is integral to one-carbon metabolism, facilitating the transfer of carbon units in various biochemical reactions.

- Nucleotide Synthesis : It is essential for the synthesis of nucleotides, impacting DNA and RNA synthesis. This function underscores its importance not only in cancer biology but also in cellular proliferation and repair mechanisms .

Pharmaceutical Formulations

The stability and solubility of this compound make it suitable for pharmaceutical applications.

- Stable Formulations : Research has focused on creating stable formulations of this compound that maintain efficacy over time. These formulations often incorporate buffers to enhance stability under physiological conditions .

Summary of Applications

Case Studies

- Lometrexol Clinical Trials : Clinical studies have demonstrated the effectiveness of Lometrexol in treating breast and lung cancers. The compound's selective inhibition of purine biosynthesis offers a targeted approach to chemotherapy .

- Imaging Studies with Radiolabeled Compounds : In vivo studies using 6R-3'-aza-2'-18F-fluoro-5-methyltetrahydrofolate have shown promising results in identifying tumors with high folate receptor expression, indicating potential for improved diagnostic imaging techniques .

Análisis De Reacciones Químicas

Role in One-Carbon Transfer Reactions

6R-THFA serves as a one-carbon carrier in metabolic pathways, though its biological activity differs from the naturally predominant 6S isomer. Key reactions include:

-

Methionine synthesis : 6R-THFA contributes to methionine regeneration via 5-methyltetrahydrofolate intermediates, though with lower efficiency compared to 6S-THFA .

-

Purine biosynthesis : While 6S-THFA is the primary cofactor for purine synthesis, 6R-THFA exhibits limited activity in 10-formyltetrahydrofolate-dependent reactions .

Enzymatic Interactions and Substrate Specificity

6R-THFA shows distinct kinetics in enzyme-binding studies:

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

|---|---|---|---|---|

| FPGS (Folylpolyglutamate Synthetase) | (6R)-DDAH4PteGlu (THFA analog) | 12.4 | 0.18 | |

| Dihydrofolate Reductase | 6R-THFA | Not reported | ~30% activity vs. 6S-THFA |

-

FPGS activity : The (6R)-isomer of DDAH4PteGlu (a THFA analog) demonstrates lower catalytic efficiency (Km = 12.4 µM) compared to its 6S counterpart, indicating stereochemical selectivity .

a) Crystallization and Isomer Separation

6R-THFA is isolated via pH-controlled fractional crystallization from racemic mixtures:

-

Optimal conditions : pH 4.0–4.5 yields 99.4% pure 6R-THFA with 92.7% stability retention after 21 days at 60°C .

-

Comparative stability :

| Form | Stability at 60°C (21 days) |

|---|---|

| Crystalline 6R-THFA | 92.7% residual content |

| Amorphous 6R-THFA | 9.8% residual content |

b) Chemical Derivatization

6R-THFA reacts with sulfonic or sulfuric acids to form stable diastereomeric salts (e.g., 6R-THFA·H2SO4), enabling industrial-scale purification .

Comparative Reactivity with 6S-THFA

| Property | 6R-THFA | 6S-THFA |

|---|---|---|

| Natural abundance | <1% | >99% |

| 5,10-Methylene-THFA formation | Not observed | Primary pathway |

| FPGS substrate efficiency | Low (Km = 12.4 µM) | High (Km = 4.8 µM) |

Mechanistic Insights

-

Steric hindrance : The 6R configuration disrupts binding to enzymes like serine hydroxymethyltransferase, limiting its role in one-carbon metabolism .

-

Oxidative susceptibility : 6R-THFA degrades 2–3× faster than 6S-THFA under aerobic conditions due to conformational instability .

Key Citations

Propiedades

Fórmula molecular |

C19H23N7O6 |

|---|---|

Peso molecular |

445.4 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11-,12+/m1/s1 |

Clave InChI |

MSTNYGQPCMXVAQ-NEPJUHHUSA-N |

SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérico |

C1[C@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.